Tert-butyl 4-(methylamino)butanoate hydrochloride
Description
Tert-butyl 4-(methylamino)butanoate hydrochloride (CAS No. 1246527-48-9) is a tertiary alkyl ester hydrochloride with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.71 g/mol . It is characterized by a tert-butoxycarbonyl (Boc) group and a methylamino substituent on a butanoate backbone. The compound is typically stored under inert conditions at room temperature due to its sensitivity to moisture and heat .
Synthetic routes for analogous tert-butyl esters, such as those described in , involve nucleophilic ring-opening reactions or halogenation processes. For example, tert-butyl 2-(3-bromo-2-methylphenyl)-2-chloro-4-(dimethylamino)butanoate (3hb) was synthesized via bromination and characterized using IR, NMR, and HRMS .
Properties
IUPAC Name |
tert-butyl 4-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8(11)6-5-7-10-4;/h10H,5-7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSYCXRCAOZNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246527-48-9 | |
| Record name | tert-butyl 4-(methylamino)butanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-butyl 4-(methylamino)butanoate hydrochloride typically involves the reaction of 4-aminobutyronitrile with tert-butyl magnesium bromide (or tert-butyl lithium), followed by a reaction with methyl formate . The reaction conditions usually require an inert atmosphere and room temperature storage . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Substitution Reactions
Mechanism : Tert-butyl 4-(methylamino)butanoate hydrochloride undergoes nucleophilic substitution at the amino group, facilitated by its tertiary amine structure. Alkylation agents like allyl bromide or benzyl bromide react with the amine under basic conditions (e.g., DMA solvent, 0°C) .
Key Examples :
-
Allylation : Reaction with allyl bromide (3 mmol) in DMA using NaH as a base yields (R)-tert-butyl 2-(allylamino)-2-(4-nitrophenyl)-3-phenylpropanoate (87% yield) .
-
Benzyl Substitution : Benzyl bromide reacts to form (R)-tert-butyl 2-(benzylamino)-2-(4-nitrophenyl)-3-phenylpropanoate (75% yield) .
| Reaction Type | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Allylation | Allyl bromide | NaH, DMA, 0°C | 87% | |
| Benzyl Substitution | Benzyl bromide | NaH, DMA, 0°C | 75% |
Stereochemical Considerations : Alkylation preserves stereochemistry, as shown in the synthesis of α-quaternary alanine derivatives .
Hydrolysis of the Ester Group
The tert-butyl ester can be hydrolyzed under acidic or basic conditions to liberate the carboxylic acid.
Mechanism :
-
Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) cleaves the ester, yielding the corresponding carboxylic acid (e.g., α-amino acid R-7) .
-
Basic Hydrolysis : Alkaline conditions (e.g., NaOH) hydrolyze esters like tert-butyl 4-(methylamino)butanoate to carboxylic acids, as seen in the synthesis of benzothiepine derivatives .
Example : Hydrolysis of tert-butyl 4-(methylamino)butanoate with TFA generates the α-amino acid R-7, enabling stereochemical analysis via optical rotation ([α]D comparisons) .
N-Methylation and Deprotection
N-Methylation : The compound undergoes N-methylation using methyl iodide in the presence of sodium hydride, forming tert-butyl 4-(dimethylamino)butanoate .
Deprotection : Subsequent hydrogenation removes protective groups (e.g., benzyl ethers), yielding free amines .
Example : Synthesis of tert-butyl 4-(methylamino)butanoate via N-methylation followed by deprotection .
Oxidation and Reduction
Oxidation : While not directly observed in the provided sources, ester hydrolysis products (carboxylic acids) can undergo oxidation using reagents like NaBH4 or mCPBA .
Reduction : Reduction of esters to alcohols is implied in the synthesis of benzothiepine derivatives, where NaBH4 reduces ketones to alcohols .
Enzymatic Alkylation and Inhibition Studies
The compound’s reactivity with alkylating agents like chloromethylsulfide (37 ) is influenced by amine type:
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Secondary/Tertiary Amines : Preferential alkylation occurs, as seen in the synthesis of quaternary amines (e.g., 40 ) .
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Primary Amines : Alkylation is less efficient, often leading to bis-alkylated products (e.g., 44 ) .
| Amine Type | Reactivity | Outcome | Reference |
|---|---|---|---|
| Secondary | High | Quaternary amine formation | |
| Primary | Low | Bis-alkylation or side products |
Scientific Research Applications
Synthesis and Stability
The synthesis of tert-butyl 4-(methylamino)butanoate hydrochloride involves several chemical reactions that can be optimized to enhance yield and purity. Research has indicated that the compound can be synthesized using methodologies that include the use of lithium aluminum hydride and other reagents under controlled conditions to ensure stability and effectiveness in subsequent applications .
Inhibitors of Enzymatic Activity
Recent studies have explored the potential of this compound as an inhibitor of specific enzymes, particularly in the context of cancer research. For instance, it has been evaluated as a coactivator-associated arginine methyltransferase 1 (CARM1) degrader in cancer cells, demonstrating significant effects on cell migration and substrate methylation . This positions the compound as a candidate for further development into therapeutic agents targeting CARM1-driven cancers.
Betaine Homocysteine Methyltransferase Inhibition
Another notable application is its role as an inhibitor of betaine homocysteine methyltransferase (BHMT). Compounds similar to this compound have been synthesized to mimic the transition state of BHMT substrates, leading to moderate inhibition. This inhibition is crucial for understanding sulfur metabolism and could lead to advancements in treating metabolic disorders such as type 2 diabetes .
Case Study 1: Cancer Cell Migration Inhibition
In a study examining the effects of various small molecules on cancer cell lines, this compound was tested for its ability to inhibit migration in MCF7 breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell migration compared to control groups, suggesting its potential utility in cancer therapeutics .
Case Study 2: Metabolic Regulation
Research into the role of BHMT inhibitors has highlighted the importance of compounds like this compound in regulating homocysteine levels. In vivo studies demonstrated that administration of related compounds resulted in altered levels of methionine and dimethylglycine, indicating a potential pathway for managing metabolic diseases .
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites . The compound may also interact with cellular receptors or enzymes, modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Molecular Comparisons
The compound is compared to four structurally related molecules (Table 1):
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Features |
|---|---|---|---|---|
| Tert-butyl 4-(methylamino)butanoate hydrochloride | C₉H₂₀ClNO₂ | 209.71 | 1246527-48-9 | Tert-butyl ester, methylamino group |
| Methyl 4-(methylamino)butanoate hydrochloride | C₆H₁₄ClNO₂ | 167.63 | 89584-24-7 | Methyl ester, methylamino group |
| 4-(Methylamino)butanoic acid hydrochloride | C₅H₁₂ClNO₂ | 153.61 | 6976-17-6 | Carboxylic acid, methylamino group |
| 4-(Dimethylamino)butanoic acid hydrochloride | C₆H₁₄ClNO₂ | 167.63 | 14788-12-6* | Carboxylic acid, dimethylamino group |
Note: CAS No. 14788-12-6 corresponds to 3-(dimethylamino)propanoic acid hydrochloride in ; the dimethylamino butanoic acid variant is inferred from .
Key Observations :
- Ester vs. Acid Backbone : The tert-butyl and methyl esters (rows 1 and 2) exhibit higher lipophilicity compared to carboxylic acid derivatives (rows 3 and 4), influencing solubility and membrane permeability .
- Molecular Weight : The tert-butyl derivative’s higher molecular weight (209.71 vs. 167.63 for the methyl ester) reflects the bulkier tert-butyl group, which may enhance stability in acidic conditions .
b) Stability and Reactivity
- Dimethylamino vs.
Biological Activity
Tert-butyl 4-(methylamino)butanoate hydrochloride is an organic compound with the molecular formula CHClNO and a molecular weight of 209.72 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 4-aminobutyronitrile with tert-butyl magnesium bromide or tert-butyl lithium, followed by a reaction with methyl formate. The compound can undergo several chemical reactions, including:
- Substitution Reactions : The tert-butyl group can be replaced by other nucleophiles.
- Oxidation and Reduction : It can be oxidized to form corresponding carboxylic acids or reduced to yield primary amines.
- Hydrolysis : Under acidic or basic conditions, it can hydrolyze to form 4-(methylamino)butanoic acid.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. It acts as a substrate for enzymatic reactions, leading to the formation of active metabolites that may influence various biochemical pathways .
Pharmacological Applications
Research indicates that this compound may play a role in:
- Cancer Research : It has been investigated for its potential in inhibiting cancer cell migration and proliferation. For instance, studies have shown that related compounds targeting coactivator-associated arginine methyltransferase 1 (CARM1) can lead to significant downregulation of methylation processes involved in cancer progression .
- Neuropharmacology : Its structural analogs have been explored for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Case Studies and Research Findings
- CARM1 Inhibition : A study demonstrated that compounds similar to this compound exhibited potent degradation activity against CARM1 in breast cancer cell lines, indicating a pathway for therapeutic intervention in CARM1-driven cancers. The degradation was shown to significantly reduce substrate methylation, thereby inhibiting cancer cell migration .
- Biochemical Screening : High-throughput screening identified derivatives of this compound that selectively inhibit protein interactions essential for tumor growth. These findings suggest that modifications to the structure could enhance selectivity and potency against specific targets in cancer cells .
- Synthetic Pathways : The compound's synthesis has been optimized for stability and yield, facilitating further research into its biological applications. The use of lithium aluminum hydride in its synthesis has been highlighted as a critical step for producing active derivatives suitable for biological testing .
Data Table: Biological Activity Overview
Q & A
Q. Table 1: Representative NMR Data
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| tert-butyl (C(CH₃)₃) | 1.25–1.35 | Singlet |
| Methylamino (NCH₃) | 2.68 | Singlet |
| Methylene (CH₂COO) | 2.40–2.55 | Multiplet |
Advanced: How can reaction conditions be optimized for synthesizing this compound via nucleophilic ring-opening?
Methodological Answer:
Optimization involves:
- Catalyst selection : Tetrabutylammonium bromide (TBABr) enhances nucleophilicity in polar aprotic solvents (e.g., CH₂Cl₂) .
- Temperature control : Reactions at 0–5°C minimize side products (e.g., over-alkylation).
- Workup : Silica gel chromatography (hexane:EtOAc gradients) isolates the product. Yields improve with slow addition of tert-butyl chloride to prevent dimerization .
Q. Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (TBABr) | 5 mol% | +25% yield |
| Temperature | 0–5°C | Reduces byproducts by 15% |
| Reaction Time | 12–16 h | Maximizes conversion |
Basic: How does the tert-butyl ester group affect solubility and stability compared to methyl esters?
Methodological Answer:
The tert-butyl group enhances lipophilicity (logP ~1.5–2.0) and hydrolytic stability under acidic/basic conditions due to steric hindrance. In contrast, methyl esters (e.g., methyl 4-(methylamino)butanoate) hydrolyze faster in aqueous media. Solubility tests in DMSO and EtOH show tert-butyl derivatives require 10–20% co-solvents (e.g., acetonitrile) for dissolution .
Advanced: What computational methods predict the reactivity of this compound in substitution reactions?
Methodological Answer:
DFT calculations (B3LYP/6-31G*) model transition states for SN2 mechanisms. Key parameters:
- Electrostatic potential maps identify nucleophilic attack sites (e.g., methylamino nitrogen).
- Activation energy barriers correlate with experimental rates. For example, tert-butyl groups increase steric strain, raising ΔG‡ by ~3–5 kcal/mol compared to linear esters .
Advanced: How does hydrochloride salt formation influence purification and biological activity?
Methodological Answer:
Salt formation improves crystallinity (e.g., via ethanol/ether recrystallization) and storage stability . The hydrochloride counterion enhances aqueous solubility (up to 5 mg/mL in PBS) and bioavailability. In biological assays, the protonated amino group facilitates receptor binding, as seen in structurally similar compounds (e.g., tert-butyl 4,5-diamino-5-oxo-pentanoate hydrochloride) .
Q. Table 3: Salt Impact on Solubility
| Formulation | Solubility (mg/mL) |
|---|---|
| Free base | <1 (DMSO) |
| Hydrochloride | 5 (PBS) |
Basic: What are common impurities in this compound synthesis, and how are they identified?
Methodological Answer:
Major impurities include:
- Unreacted starting materials : Detected via TLC (Rf comparison).
- Over-alkylated products : Identified by HRMS (e.g., [M+CH₃]⁺ peaks).
- Hydrolysis products : LC-MS monitors ester cleavage (e.g., free butanoic acid). Purification uses reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Advanced: How do steric effects of the tert-butyl group influence regioselectivity in ring-opening reactions?
Methodological Answer:
The tert-butyl group directs nucleophilic attack to less hindered positions. For example, in epoxide ring-opening, the amino group preferentially attacks the terminal carbon, yielding >90% regioselectivity. Steric parameters (e.g., A-value ≈ 4.9 kcal/mol) predict this behavior using molecular mechanics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
